N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methoxyphenyl group and a carboxylate ester, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in changes that lead to their various biological activities . The compound’s interaction with its targets could involve binding to the active sites of the receptors, leading to conformational changes that affect the function of the receptors .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect the viral replication pathway .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves the reaction of 3-methoxyaniline with pyridine-2,6-dicarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminopyridine-3-carboxylate
- Methyl 2-amino-5-pyridinecarboxylate
- Methyl 6-aminonicotinate
Uniqueness
N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of a methoxyphenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(2,6-dimethylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The compound features a unique structure that combines elements of pyrido-thieno-pyrimidine with an acetamide moiety. The presence of multiple methyl groups contributes to its lipophilicity, which may influence its pharmacokinetic properties.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 293.40 g/mol
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and growth.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes may be a contributing factor.
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile. Results indicated significant tumor reduction in treated groups compared to controls.
- In Vitro Studies : Cell line assays revealed that the compound effectively inhibits cell growth at micromolar concentrations.
Case Studies
-
Case Study on Anticancer Activity :
- A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with the compound. IC50 values were determined to be around 15 µM.
-
Case Study on Antimicrobial Activity :
- In a trial against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.
Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Disrupts bacterial membranes | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | Soluble in DMSO and ethanol |
Half-life | Approximately 4 hours |
Bioavailability | Estimated at 65% |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-11-7-6-8-12(2)18(11)25-16(27)10-26-15(5)24-19-17-13(3)9-14(4)23-21(17)29-20(19)22(26)28/h6-9H,10H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAATCCCVXZXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.